4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-bicyclo[1.1.1]pentanylsulfanyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c12-9-1-3-10(4-2-9)13-11-5-8(6-11)7-11/h1-4,8H,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIGQHUKCIWIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)SC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Bicyclo 1.1.1 Pentan 1 Ylthio Aniline
Reactivity Profile of the Bicyclo[1.1.1]pentane Core
The BCP unit is a highly strained yet remarkably stable carbocycle. researchgate.net Its reactivity is dominated by the release of this inherent strain, which can be initiated through various chemical transformations.
Strain-Release Driven Transformations
The central bond between the two bridgehead carbons of the BCP precursor, [1.1.1]propellane, is the focal point of its reactivity. acs.org Strain-release additions are common, proceeding through anionic, radical, or cationic intermediates to yield BCP products. acs.org Radical addition reactions with [1.1.1]propellane are particularly prevalent as they are generally more facile than anionic additions. acs.org This enhanced reactivity with radicals is a key feature of the BCP core's chemical behavior. acs.org Visible light-mediated radical addition reactions of anilines to bicyclo[1.1.0]butanes, a related strained system, have been shown to produce functionalized cyclobutanes under mild conditions. rsc.org
Reactivity at Bridgehead and Bridge-Substituted Positions
Functionalization of the BCP core primarily occurs at the two bridgehead positions (C1 and C3). researchgate.net However, there is growing interest in the functionalization of the three secondary bridge positions. researchgate.net The introduction of substituents at these bridge positions can significantly alter the physical and chemical properties of the BCP derivative. nih.gov For instance, the reactivity of BCP C2-boronates is influenced by the specific hybridization at the C2 bridge position and steric hindrance. nih.gov
Transformations Involving the Thioether Linkage
The thioether linkage in 4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline serves as a reactive handle for a variety of transformations, including oxidations and carbon-sulfur bond modifications.
Heteroatom-Centered Oxidations and Reductions (e.g., Sulfoximines)
The sulfur atom of the thioether can be readily oxidized. A notable transformation is the synthesis of BCP sulfoximines from the corresponding BCP sulfides. This reaction proceeds by using reagents such as PhI(OAc)2 and ammonium (B1175870) carbonate, which facilitates both the oxidation of the sulfide (B99878) to a sulfoxide (B87167) and the subsequent NH-transfer to form the sulfoximine. chemistrysteps.comwikipedia.org This demonstrates that the thioether in BCP derivatives is susceptible to oxidation and can be converted into higher oxidation state functional groups.
The general methodology for the synthesis of NH-sulfoximines often involves a two-step process: initial oxidation of the sulfide to a sulfoxide, followed by N-transfer, or formation of a sulfilimine followed by oxidation. acs.org
| Reactant (BCP Sulfide) | Reagents | Product (BCP Sulfoximine) | Yield (%) | Reference |
| BCP-S-Ph | PhI(OAc)2, (NH4)2CO3, MeOH | BCP-(S=O=NH)-Ph | 78 | chemistrysteps.com |
| BCP-S-4-MeO-Ph | PhI(OAc)2, (NH4)2CO3, MeOH | BCP-(S=O=NH)-4-MeO-Ph | 81 | chemistrysteps.com |
| BCP-S-4-CF3-Ph | PhI(OAc)2, (NH4)2CO3, MeOH | BCP-(S=O=NH)-4-CF3-Ph | 65 | chemistrysteps.com |
Carbon-Sulfur Bond Modifications and Cleavages
The carbon-sulfur bond in thioethers can be cleaved under various conditions. While specific studies on this compound are limited, research on related sulfur-substituted BCPs provides valuable insights. For instance, attempts to perform radical reactions on certain 1-iodo-3-thio-BCP derivatives have led to decomposition through the cleavage of the C(sp³)–S bond. liverpool.ac.ukacs.org This suggests that the C-S bond in such strained systems can be labile under radical conditions.
In more general studies of thioether reactivity, photochemical C-S bond cleavage has been observed, proceeding through the evolution of Rydberg-to-valence orbital character along the S-C stretching coordinate. Furthermore, oxidative cleavage of C–S bonds in various organosulfur compounds, including sulfides, sulfoxides, and sulfones, has been demonstrated using synergistic catalysis. nih.gov
Reactivity of the Aniline (B41778) Substructure
The aniline moiety in this compound is expected to undergo typical electrophilic aromatic substitution reactions, with the amino group being a strong activating and ortho-, para-directing group. chemistrysteps.comwikipedia.orgbyjus.com The presence of the bulky 4-(bicyclo[1.1.1]pentan-1-ylthio) substituent at the para position will direct incoming electrophiles to the ortho positions relative to the amino group.
The high reactivity of the aniline ring can sometimes lead to multiple substitutions. libretexts.org To control this, the activating effect of the amino group can be attenuated by acetylation to form an acetanilide, which is still an ortho-, para-director but is less activating. libretexts.org
Common electrophilic aromatic substitution reactions for anilines include:
Halogenation: Reaction with bromine water typically leads to the formation of a 2,4,6-tribromoaniline (B120722) precipitate. byjus.com
Nitration: Nitration of aniline with a mixture of nitric and sulfuric acid can be complex, often leading to a mixture of ortho, meta, and para products, as well as oxidation products. byjus.com The formation of the meta product is attributed to the protonation of the amino group in the acidic medium, which forms the meta-directing anilinium ion. byjus.comlibretexts.org
Sulfonation: Reaction with concentrated sulfuric acid yields anilinium hydrogen sulfate, which upon heating, rearranges to form sulfanilic acid (p-aminobenzenesulfonic acid). chemistrysteps.combyjus.com
The steric bulk of the 4-(bicyclo[1.1.1]pentan-1-ylthio) substituent may influence the regioselectivity of these reactions, potentially favoring substitution at the less sterically hindered ortho position.
Elucidation of Reaction Mechanisms
Understanding the mechanisms through which this compound is formed and reacts is crucial for its strategic application in synthesis. Radical, polar, and catalyzed pathways are all relevant to its chemistry.
The construction of the BCP-sulfur bond often proceeds through a radical-mediated pathway, typically involving the addition of a thiol to [1.1.1]propellane. nih.govliverpool.ac.uk The high strain energy of [1.1.1]propellane's central C1-C3 bond makes it an excellent radical acceptor. frontiersin.org
The mechanism for the formation of this compound from 4-aminothiophenol (B129426) and [1.1.1]propellane involves a radical chain reaction:
Initiation: A radical initiator (e.g., AIBN, light) abstracts a hydrogen atom from 4-aminothiophenol to generate a 4-aminophenylthiyl radical (ArS•).
Propagation:
The electrophilic thiyl radical adds to the central, highly strained C-C bond of [1.1.1]propellane. This step is driven by the release of ring strain and results in the formation of a bicyclo[1.1.1]pentan-1-yl radical intermediate. frontiersin.org
This BCP radical then abstracts a hydrogen atom from another molecule of 4-aminothiophenol, yielding the final product and regenerating the thiyl radical to continue the chain. liverpool.ac.uk
Termination: Two radical species combine to terminate the chain.
This radical pathway is highly efficient for forming C-S bonds at the BCP bridgehead. liverpool.ac.uk Furthermore, related BCP compounds, such as 1-iodobicyclo[1.1.1]pentanes, are known to serve as radical precursors under photoredox conditions for subsequent functionalization, such as in Giese-type reactions, highlighting the stability and participation of the BCP core in radical chemistry. researchgate.netfigshare.com
Polar, or ionic, mechanisms also play a role in the synthesis and reactivity of this compound. An alternative to the radical pathway for forming the C-S bond is through a nucleophilic substitution (S_N) reaction. In this scenario, the thiolate anion of 4-aminothiophenol, generated by deprotonation with a base, acts as a potent nucleophile. This nucleophile can attack an electrophilic BCP precursor, such as 1-iodobicyclo[1.1.1]pentane, to displace the iodide and form the desired thioether.
Recent studies have also demonstrated the electrophilic activation of [1.1.1]propellane itself. d-nb.info For instance, in the presence of an iodine source like N-iodosuccinimide (NIS), propellane can be activated within a halogen bond complex. d-nb.infoliverpool.ac.uk This activated complex is then susceptible to attack by electron-neutral nucleophiles. A similar mechanism can be proposed for thiols, where the sulfur atom of 4-aminothiophenol attacks the activated propellane, leading to an iodo-sulfenylated product, which can be subsequently reduced to afford the final compound. liverpool.ac.uk Pericyclic reactions involving this specific compound are not widely documented in the literature.
The this compound scaffold can participate in transition metal-catalyzed reactions. The thioether moiety has the potential to act as a directing group for C-H functionalization on the aniline ring. researchgate.net For example, in a palladium-catalyzed process, the sulfur atom could coordinate to the palladium center, facilitating the regioselective activation of an ortho C-H bond and leading to the formation of a five-membered palladacycle intermediate. This intermediate could then undergo further reactions, such as arylation or alkenylation.
Moreover, the C-H bonds on the BCP cage itself, while generally considered inert, can be functionalized under specific palladium-catalyzed conditions. nih.gov Studies on other BCP derivatives have shown that with appropriate directing groups and ligands, C(2)-H bonds of the BCP cage can be arylated or halogenated. nih.gov A hypothetical catalytic cycle for a directed C-H functionalization would involve:
Coordination of the catalyst (e.g., Pd(II)) to a directing group on the molecule.
Regioselective C-H activation to form a stable palladacycle intermediate.
Oxidative addition of a coupling partner (e.g., an aryl halide).
Reductive elimination to form the C-C bond and regenerate the active catalyst.
These catalytic strategies open avenues for the late-stage functionalization of the BCP core, enabling the synthesis of complex derivatives that would be difficult to access through other means.
Advanced Spectroscopic Characterization Methodologies for 4 Bicyclo 1.1.1 Pentan 1 Ylthio Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(bicyclo[1.1.1]pentan-1-ylthio)aniline, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the BCP cage. The aniline protons typically appear as two sets of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the BCP cage are anticipated to show a characteristic singlet for the six bridgehead protons, a consequence of the high symmetry of the BCP moiety. The amino group protons will likely appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. Key signals include those for the two distinct carbons of the BCP cage (bridgehead and bridge carbons), and the four unique carbon environments of the para-substituted aniline ring. The chemical shifts of the BCP carbons are particularly informative, reflecting the strained nature of the bicyclic system.
Predicted NMR Data:
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aniline C-H (ortho to S) | ~7.2-7.4 (d) | ~130-135 |
| Aniline C-H (meta to S) | ~6.6-6.8 (d) | ~115-120 |
| BCP Bridgehead C-H | ~2.4 (s) | ~50-55 |
| Aniline C-S | - | ~125-130 |
| Aniline C-NH₂ | - | ~145-150 |
| BCP Bridgehead C | - | ~40-45 |
| BCP Bridge C | - | ~30-35 |
| NH₂ | ~3.5 (br s) | - |
Note: These are predicted values and may differ from experimental results.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry is critical for determining the exact molecular formula of this compound and for studying its fragmentation patterns.
Molecular Formula Determination: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₁H₁₃NS), the expected exact mass can be calculated and compared to the experimental value.
Expected HRMS Data:
| Ion | Calculated m/z |
| [M+H]⁺ | 192.0841 |
| [M+Na]⁺ | 214.0661 |
Fragmentation Analysis: Electrospray ionization (ESI) or other soft ionization techniques followed by tandem mass spectrometry (MS/MS) can be used to investigate the fragmentation pathways. Key fragmentation patterns would likely involve the cleavage of the C-S bond, loss of the BCP moiety, and fragmentation of the aniline ring, providing further structural confirmation.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, offer a characteristic fingerprint of the molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N and C-S stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the BCP cage and the aromatic ring are often strong in the Raman spectrum. The C-S bond, being relatively polarizable, may also give rise to a distinct Raman signal.
Characteristic Vibrational Frequencies:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands) | Weak |
| Aromatic C-H Stretch | 3000-3100 | Strong |
| Aliphatic C-H Stretch (BCP) | 2850-3000 | Strong |
| Aromatic C=C Stretch | 1500-1600 | Strong |
| N-H Bend (Amine) | 1580-1650 | - |
| C-N Stretch | 1250-1350 | - |
| C-S Stretch | 600-800 | Moderate |
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While no crystal structure for this compound has been reported in the publicly available literature, such an analysis would be invaluable. It would confirm the geometry of the highly strained BCP cage, the conformation of the thioether linkage, and the packing of the molecules in the crystal lattice. Obtaining suitable single crystals for X-ray diffraction can be a significant challenge, often requiring careful control of crystallization conditions.
Advanced Hyphenated Techniques for Reaction Monitoring and Product Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for monitoring the synthesis of this compound and for analyzing the purity of the final product.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for monitoring the progress of the reaction by separating the starting materials, intermediates, and the final product, with subsequent identification and quantification by mass spectrometry. This technique is particularly useful for analyzing complex reaction mixtures and for impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be an effective analytical tool. It offers high chromatographic resolution and sensitive detection, making it suitable for purity assessment and the identification of volatile byproducts. The applicability of GC-MS to this compound would depend on its thermal stability and volatility.
Synthetic Utility and Applications of 4 Bicyclo 1.1.1 Pentan 1 Ylthio Aniline in Organic Synthesis and Molecular Design
As a Versatile Building Block for Complex Chemical Architectures
4-(Bicyclo[1.1.1]pentan-1-ylthio)aniline serves as an exceptional starting material for the construction of complex molecular frameworks due to the distinct reactivity of its constituent parts: the BCP core, the aniline (B41778) moiety, and the bridging sulfur atom. The BCP group acts as a rigid, non-aromatic spacer that imparts three-dimensionality, a desirable trait in modern drug discovery aimed at exploring new chemical space. researchgate.net
The primary amino group on the aniline ring is a versatile functional handle for a wide array of chemical transformations. It readily undergoes reactions such as acylation, sulfonylation, alkylation, and diazotization, allowing for its conversion into a multitude of other functional groups or for its use as a nucleophile in coupling reactions. Furthermore, the aromatic ring itself is amenable to electrophilic substitution, providing another avenue for structural elaboration. The thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and steric profile of the molecule. This trifecta of reactive sites makes the compound a highly adaptable platform for building diverse and complex chemical structures. researchgate.netnih.gov
Table 1: Reactive Sites and Potential Transformations
| Molecular Component | Reactive Site | Potential Synthetic Transformations | Resulting Functionality |
|---|---|---|---|
| Aniline | Amino Group (-NH₂) | Acylation, Sulfonylation, Reductive Amination | Amides, Sulfonamides, Secondary/Tertiary Amines |
| Aniline | Aromatic Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | Halogenated Aromatics |
| Aniline | Amino Group (-NH₂) | Diazotization followed by Sandmeyer or similar reactions | Halides, Nitriles, Azides, etc. |
| Thioether | Sulfur Atom | Oxidation | Sulfoxides, Sulfones |
Derivatization and Scaffold Hopping Strategies
In medicinal chemistry, "scaffold hopping" is a powerful strategy used to replace a core molecular structure with a bioisosteric equivalent to optimize drug-like properties, such as metabolic stability or target affinity. nih.govmdpi.com Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as highly effective sp³-rich surrogates for anilines. nih.govfrontiersin.org The replacement of a traditional aniline core with a BCP-based structure can circumvent deleterious metabolic pathways often associated with aromatic amines, which are known to sometimes form reactive metabolites. researchgate.net
Table 2: Examples of Derivatization Reactions on the Aniline Moiety
| Reagent Type | Reaction | Product Class | Purpose/Application |
|---|---|---|---|
| Acid Chloride / Anhydride | Acylation | Amide | SAR studies, modulation of physicochemical properties |
| Sulfonyl Chloride | Sulfonylation | Sulfonamide | Introduction of hydrogen bond acceptors, metabolic blocking |
| Aldehyde / Ketone | Reductive Amination | Secondary/Tertiary Amine | Altering basicity and lipophilicity |
Role in the Design of Novel Organic Reagents and Catalysts
The unique structural features of this compound make it an intriguing scaffold for the development of new organic reagents and catalysts. The aniline nitrogen and the thioether sulfur can both act as coordinating atoms for transition metals, suggesting its potential use as a bidentate or monodentate ligand in catalysis. The rigid BCP backbone can enforce a specific geometry on the resulting metal complex, potentially influencing the stereochemical outcome of a catalyzed reaction.
For instance, the aniline moiety could be further functionalized to create more complex ligand systems, such as N-heterocyclic carbenes (NHCs) or salen-type structures, where the BCP-thio group acts as a unique, sterically demanding substituent. This substituent could sterically tune the catalyst's active site. Moreover, based on the utility of related compounds like BCP-1-thiol in cross-coupling reactions, derivatives of this compound could be explored as novel nucleophilic partners in reactions like the Migita C-S coupling. uni-tuebingen.de The BCP group serves as a non-aromatic, sterically defined alternative to thiophenol, removing potential π-stacking interactions while maintaining a similar spatial arrangement. uni-tuebingen.de
Integration into Bioconjugate and Combinatorial Chemistry
The chemical reactivity of this compound makes it highly suitable for applications in bioconjugation and combinatorial chemistry. The aniline functional group is a key handle for linking the molecule to biomacromolecules like proteins or nucleic acids. For example, the amino group can be converted into a diazonium salt, which can then couple to electron-rich amino acid residues such as tyrosine. Alternatively, it can be transformed into other functionalities compatible with bio-orthogonal "click chemistry," such as an azide (B81097) or a terminal alkyne, enabling covalent attachment to biomolecules in complex biological environments. researchgate.net
In combinatorial chemistry, this compound is a valuable starting point for the parallel synthesis of compound libraries. The accessible aniline group allows for rapid diversification through automated amide bond formation with a large set of carboxylic acids. This approach enables the efficient generation of thousands of distinct compounds, which can be screened for biological activity to identify new lead compounds in drug discovery programs. The BCP core ensures that these libraries possess a high degree of three-dimensional character, increasing the probability of finding potent and selective modulators of biological targets. liverpool.ac.uk
Table 3: Applications in Bioconjugation and Combinatorial Chemistry
| Application Area | Key Functional Handle | Method | Outcome |
|---|---|---|---|
| Combinatorial Chemistry | Aniline (-NH₂) | Parallel amide synthesis | Large library of diverse BCP-containing amides for screening |
| Bioconjugation | Aniline (-NH₂) | Conversion to isothiocyanate | Covalent labeling of proteins at lysine (B10760008) residues |
| Bioconjugation | Aniline (-NH₂) | Diazotization and coupling | Attachment to tyrosine residues on proteins |
Future Perspectives and Emerging Research Directions in Bicyclo 1.1.1 Pentane Thioaniline Chemistry
Development of Asymmetric Synthetic Routes to Chiral Analogues
The synthesis of chiral BCPs with an adjacent stereocenter is a formidable challenge but highly desirable for exploring three-dimensional chemical space in drug design. nih.govnih.gov Current approaches often rely on chemical resolution or the use of stoichiometric chiral auxiliaries. nih.govresearchgate.net However, recent breakthroughs are paving the way for more efficient and direct catalytic asymmetric syntheses.
One promising strategy involves the direct, asymmetric addition of simple aldehydes to [1.1.1]propellane, the primary precursor for BCPs. nih.govnih.gov This can be achieved through a multicatalytic system that combines a photocatalyst and an organocatalyst to generate a chiral α-iminyl radical cation intermediate. nih.govnih.gov This intermediate then reacts with [1.1.1]propellane to simultaneously form the BCP core and establish the adjacent stereocenter with high enantioselectivity. nih.govnih.gov This method has a broad substrate scope and proceeds under mild conditions. nih.govnih.gov
Another innovative approach is the iridium-catalyzed enantioselective 1,3-difunctionalization of [1.1.1]propellane. bris.ac.uk This protocol utilizes Grignard reagents and allyl carbonates to directly synthesize α-chiral allylic BCPs with high enantioselectivities. bris.ac.uk The resulting products can be further derivatized, offering a versatile route to diverse libraries of chiral BCP derivatives. bris.ac.uk
Furthermore, a transition-metal-free, three-component catalytic enantioselective difunctionalization of [1.1.1]propellane has been developed. acs.orgnih.gov This method employs a chiral N-heterocyclic carbene (NHC) to catalyze the allylic alkylation of an in-situ-prepared tertiary BCP-Grignard reagent, yielding α-chiral BCPs with excellent regio- and enantioselectivity. acs.orgnih.gov
Table 1: Comparison of Asymmetric Synthetic Routes to Chiral BCPs
| Method | Catalytic System | Key Features | Enantioselectivity |
|---|---|---|---|
| Asymmetric Aldehyde Addition | Photocatalyst + Organocatalyst | Direct, mild conditions, broad scope | High |
| Iridium-Catalyzed Difunctionalization | Iridium Catalyst | Direct synthesis of α-chiral allylic BCPs | High |
| NHC-Catalyzed Allylic Alkylation | Chiral N-heterocyclic Carbene | Transition-metal-free, three-component reaction | Excellent |
Exploration of Novel Reaction Manifolds and Catalytic Systems
The exploration of new reaction pathways and catalytic systems is crucial for expanding the synthetic toolbox for BCPs and enabling the construction of more complex and diverse molecular architectures. Photoredox catalysis has emerged as a powerful tool in this regard, allowing for the functionalization of C-C σ-bonds under mild conditions. acs.org This has enabled the bicyclopentylation of sp² carbon-halogen bonds to access (hetero)arylated BCPs. acs.org
Dual catalytic systems are also gaining prominence. For instance, the combination of photoredox and N-heterocyclic carbene (NHC) catalysis has been used for the three-component synthesis of 1,3-disubstituted BCP ketones. rsc.org Similarly, a dual Ir/Cu-catalyzed approach has been developed for the C,N-difunctionalization of [1.1.1]propellane. nih.gov
Radical-based transformations of [1.1.1]propellane are particularly common due to the favorable energetics of radical ring-opening. acs.org Triethylborane-initiated radical additions and visible-light-promoted reactions have been successfully employed. rhhz.net Iron-catalyzed cross-coupling reactions, such as the Kumada cross-coupling of BCP iodides with Grignard reagents, have also proven effective for the synthesis of complex BCPs. nih.govacs.org
Table 2: Novel Catalytic Systems for BCP Synthesis
| Catalytic System | Reaction Type | Key Advantages |
|---|---|---|
| Photoredox Catalysis | Radical Addition | Mild conditions, functionalization of C-C σ-bonds |
| Dual Photoredox/NHC Catalysis | Three-component reaction | Access to 1,3-disubstituted BCP ketones |
| Dual Ir/Cu Catalysis | C,N-difunctionalization | One-step synthesis of diverse BCPs |
| Iron Catalysis | Kumada Cross-Coupling | Direct cross-coupling of BCP iodides |
Application of Flow Chemistry and Automation in Synthesis
Flow chemistry and automation are poised to revolutionize the synthesis of BCP-containing compounds by enabling safer, more efficient, and scalable production. researchgate.net Continuous flow processes have been developed for the on-demand generation of [1.1.1]propellane, the key precursor for many BCPs. researchgate.net This approach mitigates the challenges associated with the storage and transport of this highly strained molecule. nih.gov
Furthermore, flow chemistry has been successfully applied to the large-scale synthesis of important BCP building blocks. For example, the photochemical addition of propellane to diacetyl in a flow reactor allowed for the production of 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) on a kilogram scale within a day. acs.orgnih.gov This intermediate is a precursor to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile starting material for many medicinally relevant BCPs. acs.orgnih.gov
Automation is also playing an increasingly important role, particularly in reaction screening and optimization. Automated nanomole-scale reaction screening platforms have been used to identify optimal conditions for photocatalyzed Minisci-like reactions to access highly functionalized 1,3-disubstituted bicyclopentanes. acs.orgacs.org This high-throughput approach significantly reduces the amount of substrate needed for screening and accelerates the discovery of new synthetic methods. nih.gov High-throughput automated synthesis has also been leveraged to rapidly develop library-amenable reaction conditions for the synthesis of bicyclo[1.1.1]pentylamines (BCPAs). researchgate.net
Integration of Artificial Intelligence and Machine Learning in Chemical Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the discovery and development of new chemical entities, including those containing the BCP scaffold. These computational tools can accelerate the design-make-test-analyze (DMTA) cycle in drug discovery. researchgate.net
Computer-assisted synthetic planning programs are also becoming increasingly sophisticated. researchgate.net These tools can analyze large reaction databases to devise efficient synthetic routes to complex target molecules, including those with challenging BCP cores. researchgate.net As these AI and ML technologies mature, they will become indispensable for identifying promising BCP-thioaniline analogues and optimizing their synthesis, ultimately accelerating the path from discovery to clinical application. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(bicyclo[1.1.1]pentan-1-ylthio)aniline, and what challenges arise due to the bicyclo[1.1.1]pentane scaffold?
- Methodology : Synthesis typically involves coupling reactions between functionalized bicyclo[1.1.1]pentane derivatives and thio-aniline precursors. For example, brominated bicyclo[1.1.1]pentane intermediates (e.g., 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) can undergo nucleophilic substitution with 4-aminothiophenol . Challenges include the high ring strain of the bicyclo[1.1.1]pentane system, which necessitates mild reaction conditions to avoid decomposition. Purification often requires chromatography or recrystallization due to byproducts from incomplete substitution .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are essential for confirming the bicyclo[1.1.1]pentane scaffold and thioether linkage. The unique chemical shifts of bridgehead protons (~2.5–3.5 ppm) and sulfur-adjacent carbons aid in structural validation .
- X-ray Crystallography : Resolves steric effects imposed by the bicyclo system and confirms spatial arrangement of the thioaniline moiety .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects impurities from incomplete substitution .
Q. How does the thioether group in this compound influence its reactivity and stability?
- Methodology : The thioether group is susceptible to oxidation, requiring inert atmospheres (N/Ar) during synthesis and storage. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) reveal degradation pathways, such as sulfoxide formation, which can be monitored via HPLC . Reductive environments (e.g., NaBH) may stabilize the compound during functionalization .
Q. What biological or pharmacological relevance does this compound hold?
- Methodology : The bicyclo[1.1.1]pentane group serves as a bioisostere for tert-butyl or phenyl groups, improving metabolic stability and membrane permeability. In vitro assays (e.g., enzyme inhibition studies) compare its activity to non-bicyclic analogs. For example, derivatives of bicyclo[1.1.1]pentane have shown promise as COT inhibitors in oncology . Target engagement is validated via SPR (surface plasmon resonance) or fluorescence polarization assays .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for the C-S bond to assess oxidative stability. Molecular Dynamics (MD) simulations predict solubility and logP values, which are cross-validated with experimental shake-flask or HPLC measurements. QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., electron-withdrawing groups on the aniline ring) with bioavailability .
Q. How to resolve contradictions in solubility data between experimental and computational predictions?
- Methodology : Discrepancies often arise from steric hindrance in the bicyclo system, which computational models may underestimate. Experimental re-evaluation using standardized protocols (e.g., OECD 105) under controlled humidity and temperature is recommended. Solvent selection (e.g., DMSO vs. THF) and co-solvent systems (e.g., PEG-400) can enhance solubility .
Q. What strategies optimize Structure-Activity Relationships (SAR) for bicyclo[1.1.1]pentane-containing analogs?
- Methodology : Systematic substitution at the aniline ring (e.g., electron-donating/withdrawing groups) and bicyclo positions (e.g., 2- vs. 3-substitution) is performed. Biological testing against panels of kinases or GPCRs identifies critical substituents. For example, replacing the thioether with sulfone or sulfonamide groups alters target selectivity .
Q. How to address synthetic bottlenecks in scaling up bicyclo[1.1.1]pentane derivatives?
- Methodology : Flow chemistry minimizes decomposition by reducing reaction time. Catalytic systems (e.g., Pd/Cu for cross-couplings) improve yields. Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry) .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
- Methodology : In materials science, the rigid bicyclo[1.1.1]pentane scaffold enhances polymer thermal stability. Thermogravimetric analysis (TGA) compares degradation temperatures of bicyclo-containing polymers (e.g., polyamides) vs. conventional analogs. In agrochemistry, the compound’s stability under UV light is tested for pesticide formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
